

# Application Notes and Protocols: Investigating ANGPTL8 Function with Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PHYLPA-8  |           |
| Cat. No.:            | B12372598 | Get Quote |

#### Introduction to ANGPTL8

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein primarily expressed in the liver and adipose tissue.[1][2] It is a key regulator of triglyceride (TG) metabolism, primarily by inhibiting the activity of lipoprotein lipase (LPL), the rate-limiting enzyme for plasma TG clearance.[1][2] Elevated levels of circulating ANGPTL8 have been associated with several metabolic disorders, including type 2 diabetes mellitus (T2DM), obesity, metabolic syndrome, and nonalcoholic fatty liver disease (NAFLD).[1][2] ANGPTL8 is unique within the ANGPTL family as it lacks the typical fibrinogen-like domain but shares homology in its N-terminal domain with ANGPTL3 and ANGPTL4.[1][3] Its expression is regulated by nutritional status, such as feeding and fasting, as well as by insulin.[1][2]

## The Role of ANGPTL8 in Signaling and Metabolism

ANGPTL8 exerts its primary function on lipid metabolism through a coordinated mechanism with other ANGPTL family members, particularly ANGPTL3 and ANGPTL4. In the fed state, insulin stimulates ANGPTL8 expression.[4] ANGPTL8 then forms a complex with ANGPTL3, which is a potent inhibitor of LPL in cardiac and skeletal muscle.[2][5][6] This action effectively diverts circulating triglycerides towards white adipose tissue (WAT) for storage.[1][2] Conversely, during fasting, ANGPTL8 levels decrease, leading to increased LPL activity in muscle tissues to provide energy.[1][7]



Beyond its role in LPL inhibition, ANGPTL8 has been implicated in various other signaling pathways, including:

- Insulin Signaling: ANGPTL8 expression is regulated by insulin, and studies suggest that silencing ANGPTL8 can impact insulin sensitivity and glucose homeostasis.[4][8][9]
- Wnt/β-catenin Pathway: ANGPTL8 has been shown to promote the adipogenic differentiation of mesenchymal stem cells by inhibiting the Wnt/β-catenin signaling pathway.[1][2]
- ERK Signaling: ANGPTL8 can activate the ERK signaling pathway, which is involved in downregulating adipose triglyceride lipase (ATGL), a key enzyme for triglyceride hydrolysis within adipocytes.[7] In the context of liver fibrosis, ANGPTL8 can stimulate hepatic stellate cells via the LILRB2/ERK signaling pathway.[1]
- NF-kB Signaling: ANGPTL8 has been shown to be induced by inflammation and can sustain the production of chemokines through the NF-kB signaling pathway in certain cancers.[1][2]

# **Antisense Oligonucleotides (ASOs) for Studying Gene Function**

Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific messenger RNA (mRNA) sequence. This binding event leads to the degradation of the target mRNA by RNase H, thereby preventing the synthesis (translation) of the corresponding protein. Second-generation ASOs, such as those with 2'-O-methoxyethyl (MOE) modifications, exhibit improved stability, affinity, and safety profiles, making them valuable tools for in vivo research.[1][8] By specifically targeting Angptl8 mRNA, ASOs provide a powerful pharmacological approach to investigate the physiological and pathophysiological roles of ANGPTL8 through its selective knockdown.[4][8]

# Application Note: Pharmacological Inhibition of ANGPTL8 Using ASOs

The use of ASOs to silence Angptl8 has provided significant insights into its function, particularly in the context of diet-induced metabolic diseases. Studies in rodent models have demonstrated that pharmacological knockdown of ANGPTL8 can prevent ectopic lipid



accumulation and improve insulin resistance by promoting the uptake of lipids into adipose tissue.[8][10]

# **Key Findings from ASO-Mediated ANGPTL8 Knockdown Studies:**

- Reduced ANGPTL8 Expression: Treatment with a second-generation 2'-O-methoxyethyl ASO targeting Angptl8 effectively reduces its mRNA expression in both the liver and adipose tissue in high-fat diet (HFD)-fed rodents.[8]
- Improved Lipid Profile: ASO-mediated silencing of Angptl8 leads to a significant reduction in fasting plasma triglycerides.[8]
- Prevention of NAFLD: By disinhibiting adipose tissue LPL, Angptl8 ASO treatment enhances
  the uptake of postprandial triglycerides into white adipose tissue, thereby preventing hepatic
  steatosis (fatty liver).[8][10]
- Enhanced Insulin Sensitivity: The prevention of lipid-induced hepatic insulin resistance is a key outcome of Angptl8 ASO treatment. This is evidenced by improved glucose tolerance and preserved insulin-stimulated Akt phosphorylation in the liver.[8][10]
- Increased Adipose Tissue Mass: While protecting against ectopic lipid deposition in the liver, Angptl8 ASO treatment can lead to an increase in fat mass in HFD-fed mice, consistent with its mechanism of promoting lipid storage in adipose tissue.[8][10]

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from studies utilizing Angptl8 ASOs in rodent models.

Table 1: Effects of Angptl8 ASO on Gene Expression and Plasma Parameters in HFD-Fed Rats



| Parameter                       | Control ASO | Angptl8 ASO | Percent<br>Change | Reference |
|---------------------------------|-------------|-------------|-------------------|-----------|
| Epididymal Fat<br>Angptl8 mRNA  | ↓ 73%       | [8]         | _                 |           |
| Liver Angptl8<br>mRNA           | ↓ 82%       | [8]         |                   |           |
| Fasting Plasma<br>Triglycerides | ↓ 59%       | [8]         |                   |           |

Table 2: Effects of Angptl8 ASO on Hepatic and Adipose Tissue in HFD-Fed Rodents

| Parameter                                      | Control ASO      | Angptl8 ASO | Percent<br>Change | Reference |
|------------------------------------------------|------------------|-------------|-------------------|-----------|
| Hepatic<br>Triglyceride<br>Content (Mice)      | ↓ 37%            | [8]         |                   |           |
| Subcutaneous<br>Adipose LPL<br>Activity (Rats) | ↑ ~200% (3-fold) | [8]         |                   |           |
| Subcutaneous<br>Adipose TG<br>Uptake (Rats)    | Increased        | [8]         |                   |           |
| Epididymal<br>Adipose TG<br>Uptake (Rats)      | Increased        | [8]         |                   |           |
| Body Fat Percentage (HFD-fed Mice)             | Increased        | [8]         | _                 |           |

# **Experimental Protocols**



#### **Protocol 1: ASO Administration in Rodent Models**

This protocol describes the in vivo administration of ASOs to achieve systemic knockdown of Angptl8.

#### Materials:

- Second-generation 2'-O-methoxyethyl chimeric ASO against Angptl8
- Control (scrambled) ASO
- Sterile, pyrogen-free saline
- Sprague Dawley rats or C57BL/6 mice
- High-fat diet (HFD)
- Standard rodent chow (RC)
- Syringes and needles for intraperitoneal injection

#### Procedure:

- Acclimate animals to the desired diet (e.g., HFD) for a specified period.
- Reconstitute the Angptl8 ASO and control ASO in sterile saline to the desired concentration.
- Administer the ASO via intraperitoneal (IP) injection. A typical dosing regimen is 25 mg/kg body weight, once per week.[8]
- Continue the treatment for the duration of the study (e.g., 3 weeks).[8]
- Monitor animal body weight and food intake regularly.
- At the end of the treatment period, collect blood and tissues for downstream analysis. For basal tissue collection, a 6-hour fast is recommended.[8]

# **Protocol 2: Assessment of Insulin Sensitivity**

### Methodological & Application





A. Hyperinsulinaemic–Euglycaemic Clamp (in Rats) This procedure is the gold standard for assessing insulin sensitivity in vivo.

#### Materials:

- Anaesthesia (e.g., isoflurane)
- Surgical tools for catheter implantation
- Infusion pumps
- Human insulin solution
- 20% Dextrose solution
- Blood glucose meter and strips

#### Procedure:

- Perform survival surgery to implant catheters in the jugular vein (for infusions) and carotid artery (for sampling). Allow for a recovery period.
- Fast the animals for 12-16 hours prior to the clamp study.[8]
- Initiate a continuous infusion of human insulin.
- Monitor blood glucose every 5-10 minutes from the arterial catheter.
- Infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels).
- The glucose infusion rate required to maintain euglycemia during the steady-state period of the clamp is a direct measure of whole-body insulin sensitivity.
- B. Intraperitoneal Glucose Tolerance Test (IPGTT) (in Mice) This test measures the ability of an animal to clear a glucose load.

#### Materials:

D-glucose solution (e.g., 20% in sterile saline)



- Blood glucose meter and strips
- Syringes for IP injection

#### Procedure:

- Fast mice for 6-12 hours.
- Measure baseline blood glucose (time 0) from the tail vein.
- Administer a bolus of D-glucose via IP injection (e.g., 1-2 g/kg body weight).
- Measure blood glucose at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
- Plot the blood glucose concentration over time. Improved glucose tolerance is indicated by a lower peak glucose level and a faster return to baseline.

# **Protocol 3: Analysis of Lipid Metabolism and Uptake**

- A. Plasma Triglyceride Measurement
- Collect blood from fasted animals into EDTA-coated tubes.
- Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
- Measure plasma triglyceride concentrations using a commercially available colorimetric assay kit according to the manufacturer's instructions.
- B. Adipose Tissue LPL Activity Assay
- Excise adipose tissue (e.g., subcutaneous, epididymal) and homogenize in a suitable buffer.
- Incubate the tissue homogenate with a substrate emulsion containing a fluorescently labeled or radiolabeled triglyceride.
- Measure the release of free fatty acids over time using a fluorometer or scintillation counter.
- Normalize LPL activity to the total protein content of the homogenate.



- C. Mixed Meal Tolerance Test (MMTT) for Adipose Lipid Uptake
- Prepare a mixed meal containing a lipid source and a tracer, such as <sup>3</sup>H-triolein or <sup>3</sup>H-retinyl palmitate.
- Administer the mixed meal to fasted animals via oral gavage.
- At a specified time point post-gavage (e.g., 4 hours), euthanize the animal and collect blood and various tissues (liver, subcutaneous fat, epididymal fat).
- Measure the radioactivity in plasma and tissue homogenates using liquid scintillation counting.
- The incorporation of the radiolabel into tissue lipids reflects the uptake of meal-derived triglycerides.[8]

### **Visualizations**



Click to download full resolution via product page

Caption: ANGPTL8-mediated inhibition of LPL in the fed state.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 2. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANGPTL8: An Important Regulator in Metabolic Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 8. Angptl8 antisense oligonucleotide improves adipose lipid metabolism and prevents dietinduced NAFLD and hepatic insulin resistance in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing ANGPTL8 reduces mouse preadipocyte differentiation and insulin signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angptl8 antisense oligonucleotide improves adipose lipid metabolism and prevents dietinduced NAFLD and hepatic insulin resistance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating ANGPTL8 Function with Antisense Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372598#use-of-antisense-oligonucleotides-to-study-angptl8-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com